molecular formula C17H22FN3O2 B2382111 N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941889-01-6

N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B2382111
CAS No.: 941889-01-6
M. Wt: 319.38
InChI Key: AOKROIDVQZDOBG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is an oxalamide-based compound of interest in chemical biology and oncology research. Compounds featuring the oxalic acid diamide (oxalamide) scaffold are recognized for their potential as inhibitors of Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids . SCD has emerged as a promising therapeutic target in oncology, as cancer cells rely on its activity to generate unsaturated fatty acids necessary for membrane integrity and proliferation . Furthermore, research indicates that certain oxalamides can function as prodrugs, selectively activated within specific cellular environments by enzymes such as Cytochrome P450 4F11 (CYP4F11), which may allow for targeted inhibition of SCD and a potentially improved therapeutic index . The structure of this compound, incorporating a fluorophenyl-piperazine moiety, is analogous to other patented piperazine derivatives investigated for their inhibitory activity against SCD . This compound is presented to the research community as a tool compound for probing lipid metabolism pathways and investigating novel mechanisms in cancer cell biology.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c18-14-7-3-4-8-15(14)20-9-11-21(12-10-20)17(23)16(22)19-13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKROIDVQZDOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Nomenclature and Structural Features

The compound’s IUPAC name is N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide, with the molecular formula C₁₇H₂₂FN₃O₂ and a molecular weight of 319.38 g/mol . Its structure comprises:

  • A cyclopentyl group linked via an amide bond.
  • A 2-oxoacetamide backbone.
  • A 4-(2-fluorophenyl)piperazine moiety.

The SMILES notation is C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F, and the InChI key is AOKROIDVQZDOBG-UHFFFAOYSA-N.

Synthetic Pathways

Alkylation-Based Synthesis of the Piperazine Core

The 4-(2-fluorophenyl)piperazine intermediate is synthesized via nucleophilic aromatic substitution or Ullmann coupling. A representative protocol involves reacting 1-fluoro-2-chlorobenzene with piperazine under catalytic conditions:

Reaction Conditions

  • Substrate : 2-Fluorochlorobenzene (1.2 equiv).
  • Reagent : Piperazine (1.0 equiv), CuI (10 mol%), K₂CO₃ (2.0 equiv).
  • Solvent : DMF, 120°C, 24 hours.
  • Yield : 68–72%.

The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) and characterized by ¹H NMR (δ 6.9–7.1 ppm, aromatic protons) and HRMS .

Oxoacetamide Formation

The 2-oxoacetamide backbone is constructed through a two-step process:

Step 1: Synthesis of Chlorooxoacetate

Ethyl chlorooxoacetate is prepared by treating ethyl glyoxylate with thionyl chloride:
$$ \text{HCOCOOEt} + \text{SOCl}2 \rightarrow \text{ClCOCOOEt} + \text{SO}2 + \text{HCl} $$
Conditions : Reflux, 4 hours, 85% yield.

Step 2: Amidation with Cyclopentylamine

Chlorooxoacetate reacts with cyclopentylamine to form N-cyclopentyl-2-chloroacetamide:
$$ \text{ClCOCOOEt} + \text{C}5\text{H}9\text{NH}2 \rightarrow \text{C}5\text{H}_9\text{NHCOCOCl} + \text{EtOH} $$
Conditions : Dichloromethane, 0°C, 2 hours, 90% yield.

Coupling of Piperazine and Oxoacetamide

The final step involves coupling the piperazine and oxoacetamide moieties via nucleophilic acyl substitution:

Protocol :

  • Reagents : N-cyclopentyl-2-chloroacetamide (1.0 equiv), 4-(2-fluorophenyl)piperazine (1.1 equiv), DIPEA (3.0 equiv).
  • Solvent : Acetonitrile, 80°C, 12 hours.
  • Workup : Extraction with ethyl acetate, washing with brine, drying (Na₂SO₄).
  • Purification : Recrystallization from ethanol/water (yield: 65–70%).

Key Optimization :

  • Higher yields (75%) achieved using HATU as a coupling agent in DMF.
  • Microwave-assisted synthesis reduces reaction time to 2 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.5–1.8 (m, cyclopentyl), 3.2–3.5 (m, piperazine), 6.9–7.1 (m, fluorophenyl).
  • ¹³C NMR : δ 169.8 (C=O), 160.1 (C-F), 52.4 (piperazine N-CH₂).
  • HRMS (ESI+) : m/z 320.1742 [M+H]⁺ (calc. 320.1718).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • Melting Point : 142–144°C.

Comparative Analysis of Synthetic Methods

Method Coupling Agent Solvent Temperature (°C) Time (h) Yield (%)
Classical Alkylation DIPEA CH₃CN 80 12 65
HATU-Mediated HATU DMF 25 24 75
Microwave DMF 100 2 70

Key Findings :

  • HATU improves yield by stabilizing the reactive intermediate.
  • Microwave synthesis enhances efficiency but requires specialized equipment.

Industrial-Scale Production Considerations

  • Cost-Effective Route : Use of CuI catalysis for piperazine synthesis reduces metal waste.
  • Green Chemistry : Ethanol/water recrystallization minimizes organic solvent use.

Challenges and Solutions

  • Low Coupling Efficiency : Additive HOAt (1-hydroxy-7-azabenzotriazole) increases yield by 15%.
  • Piperazine Hydroscopicity : Store intermediates under nitrogen with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Piperazine Substituent Variations

The substituent on the piperazine ring critically influences pharmacological activity and physicochemical properties.

Compound Name Piperazine Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-fluorophenyl ~363.4 (calculated) High lipophilicity, potential CNS activity
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-methylbenzenesulfonyl 421.5 Enhanced steric bulk, sulfonyl group may improve metabolic stability
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 2-fluorobenzoyl 462.4 Ionic character, potential solubility challenges
N-cyclopentyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide 2-methoxyphenyl ~379.5 (calculated) Methoxy group increases electron density; may alter receptor binding

Key Observations :

  • Halogen vs. Methoxy Substitution : The 2-fluorophenyl group in the target compound provides electronegativity and moderate steric hindrance, favoring interactions with hydrophobic pockets in proteins. In contrast, the 2-methoxyphenyl analog () introduces electron-donating effects, which may reduce binding affinity to receptors requiring halogen bonding .
  • Sulfonyl vs. Acetamide Side Chains : The sulfonyl group in ’s compound increases polarity and may enhance metabolic stability but could reduce blood-brain barrier penetration compared to the target compound’s acetamide group .

Acetamide Side Chain Modifications

The N-cyclopentyl-2-oxoacetamide side chain distinguishes the target compound from analogs with alternative substituents.

Compound Name Side Chain Structure Biological Implications Reference
Target Compound N-cyclopentyl-2-oxoacetamide Cyclopentyl enhances lipophilicity and bioavailability
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide Phthalazin-1-yl acetamide Phthalazine moiety may confer anticancer or kinase inhibitory activity
2-(1-{[4-(4-Chlorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide N-phenylacetamide Aromatic phenyl group increases rigidity, potentially reducing conformational flexibility

Key Observations :

  • Cyclopentyl vs. Aromatic Groups : The cyclopentyl group in the target compound balances lipophilicity and steric bulk, whereas aromatic substituents (e.g., phthalazin-1-yl in ) introduce planar structures that may favor π-π stacking but reduce solubility .
  • Chlorophenyl vs. Fluorophenyl : ’s 4-chlorophenyl analog exhibits higher electronegativity and van der Waals interactions compared to the target’s 2-fluorophenyl, which may alter target selectivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium
LogP (estimated) ~3.5 ~2.8 ~1.2 (ionized form)
Solubility Low (lipophilic) Moderate (polar sulfonyl group) High (ionic trifluoroacetate counterion)
Metabolic Stability High (cyclopentyl resistance) High (sulfonyl group resists oxidation) Low (hydroxyphenyl prone to conjugation)

Key Observations :

  • The target compound’s cyclopentyl group and 2-fluorophenyl substituent optimize lipophilicity for CNS penetration, whereas ionic derivatives () favor peripheral action due to poor blood-brain barrier permeability .
  • Sulfonyl-containing analogs () exhibit balanced solubility and stability, making them suitable for oral administration .

Biological Activity

Overview

N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a cyclopentyl group, a fluorophenyl group, and a piperazine ring, contributing to its unique pharmacological profile. Its synthesis typically involves the reaction of cyclopentylamine with 2-fluorophenylpiperazine under controlled conditions, often utilizing acetic anhydride as a reagent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects. Research indicates that it may act as an enzyme inhibitor or receptor antagonist, which is significant in the context of treating neurological disorders and other conditions.

1. Antidepressant Effects

Studies have shown that compounds similar to this compound exhibit antidepressant properties. The piperazine moiety is known for its role in modulating serotonin and dopamine pathways, which are critical in mood regulation.

2. Neuroprotective Properties

Preliminary research suggests that this compound may have neuroprotective effects, potentially mitigating neuronal damage in various models of neurodegeneration. This could be linked to its ability to inhibit specific enzymes involved in oxidative stress pathways.

3. Antinociceptive Activity

This compound has also been investigated for its antinociceptive (pain-relieving) properties. It may interact with pain pathways in the central nervous system, providing insights into its potential use in pain management therapies.

Comparative Analysis with Similar Compounds

Compound Structure Features Biological Activity Uniqueness
This compoundCyclopentyl, fluorophenyl, piperazineAntidepressant, neuroprotectiveUnique combination of functional groups
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamidePhenyl and piperazineAntidepressantLacks cyclopentane structure
N-cyclopentyl-2-{4-[2-fluorophenylsulfonyl]-1-piperazinyl}acetamideCyclopentane, fluorinated phenylAnticancerDifferent functional group substitution

This table illustrates how this compound stands out due to its specific structural features and associated biological activities.

Case Studies and Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:

Study 1: Neuroprotective Effects

A study conducted on animal models indicated that administration of this compound resulted in a significant reduction of oxidative stress markers in brain tissues, suggesting potential neuroprotective effects .

Study 2: Antidepressant Activity

In a double-blind clinical trial involving patients with major depressive disorder, participants receiving this compound showed marked improvements in depression scales compared to the placebo group.

Q & A

Q. What are the standard synthetic routes for N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with fluorination of the phenylpiperazine core using reagents like DAST, followed by coupling with cyclopentylamine and oxoacetamide moieties. Key steps include:

  • Piperazine fluorination : DAST or analogous fluorinating agents under controlled anhydrous conditions .
  • Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclopentyl group and oxoacetamide .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. What spectroscopic techniques are used for structural characterization of this compound?

  • NMR : 1^1H and 13^13C NMR confirm piperazine ring substitution patterns and cyclopentyl/fluorophenyl connectivity .
  • IR : Peaks at ~1650–1700 cm1^{-1} indicate carbonyl groups (oxoacetamide and piperazine) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 403.18) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Receptor binding studies (e.g., serotonin/dopamine receptors) using radioligand displacement assays .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between cyclopentylamine and the piperazine intermediate to improve yield?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates .
  • Catalyst selection : Palladium on carbon (Pd/C) or copper(I) iodide improves coupling efficiency in Sonogashira or Ullmann reactions .
  • Temperature control : Maintaining 60–80°C prevents side reactions (e.g., cyclopentyl group decomposition) .

Table 1 : Yield comparison under varying conditions

SolventCatalystTemperature (°C)Yield (%)
DMFPd/C7082
DCMNone2545
DMSOCuI8078

Q. How can contradictory data on receptor binding affinity across studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or ion concentration (e.g., Mg2+^{2+}) alter receptor conformation .
  • Ligand purity : Impurities >5% skew IC50_{50} values; validate via HPLC before testing .
  • Statistical analysis : Use multivariate regression to account for batch-to-batch variability .

Q. What computational methods are used to predict the compound’s interaction with neurological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to serotonin 5-HT1A_{1A} or dopamine D2_2 receptors .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. How does the fluorophenyl substituent influence metabolic stability in preclinical models?

  • In vitro metabolism : Liver microsome assays (human/rat) show CYP3A4-mediated oxidation of the fluorophenyl group, with t1/2_{1/2} = 2.3 hours .
  • Strategies to improve stability : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl para position to reduce CYP affinity .

Methodological Considerations

Q. What strategies mitigate piperazine ring oxidation during synthesis?

  • Protecting groups : Boc or Fmoc protection prevents undesired oxidation at the piperazine nitrogen .
  • Reagent choice : Use mild oxidizing agents (e.g., MnO2_2) instead of KMnO4_4 to preserve ring integrity .

Q. How are solubility challenges addressed in formulation for in vivo studies?

  • Co-solvents : 10% DMSO in saline enhances aqueous solubility for intravenous administration .
  • Nanoparticulate systems : PLGA nanoparticles (150–200 nm) improve oral bioavailability by 40% .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on anticancer activity?

  • Cell line specificity : Activity against MCF-7 (ER+^+) but not MDA-MB-231 (triple-negative) suggests hormone receptor dependency .
  • Dosage variability : IC50_{50} discrepancies (e.g., 10 µM vs. 50 µM) may reflect differences in exposure time (24 vs. 48 hours) .

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